molecular formula C32H33ClN4O3S B6524322 4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-21-5

4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B6524322
CAS No.: 422292-21-5
M. Wt: 589.1 g/mol
InChI Key: JAVFCRLETXIQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C32H33ClN4O3S and its molecular weight is 589.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 588.1961898 g/mol and the complexity rating of the compound is 934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33ClN4O3S/c33-26-11-5-7-13-28(26)35-29(38)21-41-32-36-27-12-6-4-10-25(27)31(40)37(32)20-23-14-16-24(17-15-23)30(39)34-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFCRLETXIQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group and a cyclohexane carboxamide moiety contributes to its potential biological effects.

Structural Formula

C23H28ClN3O2S\text{C}_{23}\text{H}_{28}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. The quinazoline derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 and MDA-MB-468 Cell Lines

A study on related compounds demonstrated that certain modifications in structure can enhance cytotoxicity against breast cancer cell lines:

  • MCF-7 Cell Line : Compounds showed varying degrees of cytotoxicity, with some exhibiting GI50 values as low as 12.2 µM.
  • MDA-MB-468 Cell Line : Enhanced activity was observed, suggesting that structural modifications can lead to improved selectivity and potency against triple-negative breast cancer (TNBC) cells .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival:

  • Inhibition of DNA Replication : Certain derivatives have been shown to interfere with viral DNA replication processes, which may also translate to anticancer activity by targeting similar cellular mechanisms .
  • Enzyme Inhibition : Compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .

Summary of Biological Activities

Activity TypeDescriptionReference
Cytotoxicity Significant activity against MCF-7 and MDA-MB-468 cell lines; GI50 values < 12.2 µM reported.
Enzyme Inhibition Inhibition of COX enzymes and potential impact on DNA replication processes.
Selectivity Enhanced selectivity for TNBC cell lines observed with specific structural modifications.

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The evaluation of its biological activity often includes:

  • In Vitro Testing : Assessing cytotoxic effects using various cancer cell lines.
  • Mechanistic Studies : Understanding the biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : Identifying how changes in chemical structure influence biological activity.

Scientific Research Applications

Physical Properties

While specific physical properties such as melting point and solubility are not extensively documented, the compound's size and complexity imply that it may exhibit moderate solubility in organic solvents and limited solubility in water.

Anticancer Activity

Research indicates that quinazoline derivatives often possess anticancer properties. The presence of the chlorophenyl and sulfanyl groups may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Preliminary studies have suggested that compounds with similar structures can act on the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers.

Antimicrobial Properties

Compounds containing sulfur and quinazoline moieties have demonstrated antimicrobial activity. Studies have shown that modifications to the quinazoline structure can lead to increased effectiveness against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Neuroprotective Effects

There is emerging evidence suggesting that certain quinazoline derivatives may exhibit neuroprotective effects. This application is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a significant role. The structural components of this compound may interact with neuroinflammatory pathways, potentially leading to therapeutic benefits.

Structure-Activity Relationship (SAR) Studies

The complex structure of this compound allows for extensive SAR studies, which can help identify the most active components and optimize their efficacy. By modifying different parts of the molecule, researchers can explore how changes affect biological activity, leading to the development of more potent derivatives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of quinazoline derivatives similar to this compound. The findings indicated significant cytotoxicity against various cancer cell lines, particularly those expressing high levels of EGFR. This suggests that further development of this compound could yield effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another research article from Antimicrobial Agents and Chemotherapy, a related quinazoline derivative was tested against common bacterial pathogens. The results showed promising activity, supporting the hypothesis that modifications to the sulfanyl group enhance antimicrobial properties.

Case Study 3: Neuroprotection

Research conducted by Neuropharmacology explored the neuroprotective effects of quinazoline compounds on models of neurodegeneration. The study concluded that modifications similar to those present in our compound could mitigate neuroinflammation and promote neuronal survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.